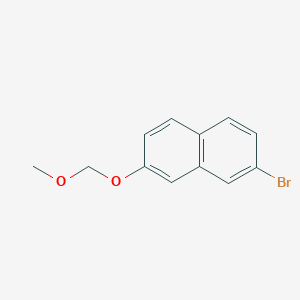

2-Bromo-7-(methoxymethoxy)naphthalene

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H11BrO2 |

|---|---|

Molecular Weight |

267.12 g/mol |

IUPAC Name |

2-bromo-7-(methoxymethoxy)naphthalene |

InChI |

InChI=1S/C12H11BrO2/c1-14-8-15-12-5-3-9-2-4-11(13)6-10(9)7-12/h2-7H,8H2,1H3 |

InChI Key |

JVUSFSRPHXARLE-UHFFFAOYSA-N |

Canonical SMILES |

COCOC1=CC2=C(C=C1)C=CC(=C2)Br |

Origin of Product |

United States |

Reactivity and Functionalization of 2 Bromo 7 Methoxymethoxy Naphthalene

Reactions Involving the Aryl Bromide Moiety

The carbon-bromine (C-Br) bond in 2-Bromo-7-(methoxymethoxy)naphthalene is the primary site of reactivity for palladium-catalyzed cross-coupling reactions. The C(sp²)-Br bond is susceptible to oxidative addition to a low-valent palladium(0) species, initiating the catalytic cycle that is central to numerous powerful bond-forming methodologies.

Palladium-catalyzed cross-coupling reactions represent one of the most powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. For a substrate like this compound, the aryl bromide group is an excellent electrophilic partner for these transformations.

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, involving the reaction of an organohalide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.govyoutube.com This reaction is widely used to synthesize biaryl compounds, styrenes, and polyolefins. youtube.com The C-Br bond in this compound is susceptible to the initial oxidative addition step of the catalytic cycle, making it an ideal substrate for this transformation. nih.gov

The reaction typically employs a Pd(0) catalyst, which can be generated in situ from a Pd(II) precursor like palladium acetate (B1210297) (Pd(OAc)₂), and a phosphine (B1218219) ligand. A base is required to activate the organoboron reagent, facilitating the crucial transmetalation step. researchgate.net While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in readily available literature, the reactivity of similar bromonaphthalene derivatives provides a strong basis for predicting its behavior. For instance, the coupling of 2,7-dibromonaphthalene (B1298459) has been achieved with high efficiency. researchgate.net The reaction conditions are generally mild and tolerant of various functional groups, including the MOM ether present in the target molecule.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides Note: The following table presents typical conditions for Suzuki-Miyaura reactions with substrates analogous to this compound, as specific examples for this exact compound are not widely reported.

| Aryl Bromide | Boronic Acid/Ester | Catalyst / Ligand | Base | Solvent | Yield |

| 2,7-Dibromonaphthalene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | >90% |

| 1-Bromo-4-butylbenzene | 2-Pyridylboronate | Pd₂(dba)₃ / Phosphine oxide ligand | KF | Dioxane | High |

| Aryl Bromides | Arylboronic acids | Pd(OAc)₂ / PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | Good to Excellent |

The Sonogashira coupling is a highly effective method for forming a C(sp²)-C(sp) bond through the reaction of an aryl halide with a terminal alkyne. nih.gov This reaction is co-catalyzed by palladium and copper(I) salts and requires a base, typically an amine like triethylamine (B128534) (Et₃N), which also often serves as the solvent. researchgate.net

For this compound, the Sonogashira reaction would install an alkynyl group at the C-2 position, providing a valuable intermediate for the synthesis of more complex structures, including polymers and materials with interesting electronic properties. The general mechanism involves the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(II) complex formed from the oxidative addition of the aryl bromide. Reductive elimination then yields the coupled product and regenerates the Pd(0) catalyst. While specific examples using this compound are not prevalent, the reaction is well-established for a wide range of brominated aromatic and heterocyclic compounds. nih.govresearchgate.net

Table 2: Representative Conditions for Sonogashira Coupling of Aryl Bromides Note: The following table presents typical conditions for Sonogashira reactions with substrates analogous to this compound.

| Aryl Bromide | Alkyne | Catalyst / Co-catalyst | Base | Solvent | Yield |

| 4-Bromo-6H-1,2-oxazine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | Good |

| Bromochromones | Various terminal alkynes | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | Good |

| 2-Amino-3-bromopyridines | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 98% |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction is of paramount importance in medicinal chemistry and materials science for the synthesis of anilines and their derivatives. The process requires a palladium catalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu). chemspider.com

The reaction of this compound with various primary or secondary amines would yield the corresponding 2-amino-naphthalene derivatives. The choice of ligand is critical and often depends on the specific substrates being coupled; bulky, electron-rich phosphine ligands are commonly employed to facilitate both the oxidative addition and the final reductive elimination steps. The reaction is highly versatile, accommodating a wide range of amines, including anilines, cyclic amines, and primary alkylamines.

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides Note: The following table presents typical conditions for Buchwald-Hartwig aminations with substrates analogous to this compound.

| Aryl Bromide | Amine | Catalyst / Ligand | Base | Solvent | Yield |

| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-Diaminocyclohexane | Pd₂(dba)₃ / (±)-BINAP | NaOt-Bu | Toluene | 60% chemspider.com |

| Aryl Chlorides | Various amines | Palladacycle catalyst | K₂CO₃ | Dioxane | High chemspider.com |

| 2-Bromopyridines | Volatile amines | Pd(OAc)₂ / XPhos | t-BuONa | Sealed Tube | Good |

The Mizoroki-Heck reaction, commonly known as the Heck reaction, is a palladium-catalyzed method for forming a C-C bond between an unsaturated halide and an alkene. researchgate.net This reaction is a powerful tool for the synthesis of substituted alkenes. researchgate.net The process typically involves a palladium catalyst, a base (often an amine or carbonate), and a suitable solvent.

This compound can serve as the aryl halide component, reacting with various alkenes, such as acrylates, styrenes, or ethylene, to introduce a vinyl group at the C-2 position. A notable industrial application of this chemistry is the synthesis of Naproxen, which involves a Heck reaction between 2-bromo-6-methoxynaphthalene (B28277) and ethylene. rug.nl Given the structural similarity, this compound is expected to undergo similar transformations effectively. The reaction is a key step in many natural product syntheses and is valued for its reliability in creating substituted olefins. rsc.org

Table 4: Representative Conditions for the Heck Reaction of Aryl Bromides Note: The following table presents typical conditions for Heck reactions with substrates analogous to this compound.

| Aryl Halide | Alkene | Catalyst / Ligand | Base | Solvent | Product |

| 2-Bromo-6-methoxynaphthalene | Ethylene | Palladium catalyst | Base | Solvent | 2-Vinyl-6-methoxynaphthalene rug.nl |

| Aryl Halides | Acrylates | [SIPr·H][Pd(η³-2-Me-allyl)Cl₂] | K₂CO₃ | DMF | Substituted acrylates google.com |

| Bromochromones | Styrene | Pd(OAc)₂ | K₂CO₃ | DMF | Alkenylated chromones researchgate.net |

The Ullmann reaction is a classic copper-catalyzed coupling of two aryl halides to form a biaryl. While traditionally requiring harsh conditions and stoichiometric copper, modern variations use catalytic amounts of copper, often with ligands, under milder conditions. The Ullmann condensation can also refer to the copper-catalyzed formation of C-O and C-N bonds (e.g., diaryl ethers or arylamines). For this compound, a self-coupling Ullmann reaction would yield a symmetrical bi-naphthalene product. The reactivity of aryl bromides is generally lower than aryl iodides in this reaction.

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organosilicon compound. youtube.com A key feature of the Hiyama coupling is the requirement of an activating agent, such as a fluoride (B91410) source (e.g., TBAF) or a base, to generate a hypervalent silicon species that is active in the transmetalation step. researchgate.net This reaction offers an alternative to the Suzuki coupling, utilizing organosilanes which are often stable and have low toxicity. nih.gov this compound would be a suitable electrophilic partner, reacting with various aryl-, alkenyl-, or alkylsilanes to form new C-C bonds. While less common than the Suzuki reaction, the Hiyama coupling provides a valuable synthetic option, especially when the corresponding organoboron reagent is unstable or difficult to access.

Table 5: Representative Conditions for Hiyama Coupling of Aryl Bromides Note: The following table presents typical conditions for Hiyama reactions with aryl bromide substrates.

| Aryl Bromide | Organosilane | Catalyst / Ligand | Activator / Base | Solvent | Yield |

| Aryl Bromides | Aryltrimethoxysilanes | Pd(OAc)₂ / DABCO | NaOH | Aqueous medium | Good to Excellent nih.gov |

| 4-Bromoanisole | Phenyl trimethoxysilane | [(NHC)₂PdCl₂] | NaOH | Microwave | 95% nih.gov |

| Alkyl Bromides | Arylsilanes | PdBr₂ / P(t-Bu)₂Me | TBAF | THF | 65-81% nih.gov |

Organometallic Reagent Formation and Subsequent Transformations

The bromine atom on the naphthalene (B1677914) core is readily converted into various organometallic species, which serve as powerful nucleophilic intermediates for the formation of new carbon-carbon and carbon-heteroatom bonds.

Lithium-halogen exchange is a rapid and efficient method for generating a potent organonucleophile from this compound. This reaction is typically carried out at low temperatures (e.g., -78 °C) in an inert ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), using an alkyllithium reagent like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). harvard.edu The exchange is kinetically controlled and extremely fast, often occurring within minutes. harvard.edu

The reaction proceeds via the formation of an "ate-complex," which then collapses to form the more stable aryllithium species, (7-(methoxymethoxy)naphthalen-2-yl)lithium, and the corresponding alkyl bromide. harvard.edu This newly formed organolithium reagent is a strong base and a powerful nucleophile, readily reacting with a wide range of electrophiles. For instance, it can be quenched with water or methanol (B129727) for dehalogenation, reacted with carbon dioxide to form a carboxylic acid, or added to aldehydes and ketones to generate secondary and tertiary alcohols, respectively. The choice of solvent can be crucial, as ethereal solvents may influence the stereoselectivity of subsequent reactions or, in some cases, lead to decomposition of the organolithium intermediate. researchgate.netbyu.edu

The formation of a Grignard reagent offers another pathway to harness the reactivity of the aryl bromide. By treating this compound with magnesium metal (typically as turnings or powder) in an anhydrous ether solvent like THF or diethyl ether, the corresponding Grignard reagent, (7-(methoxymethoxy)naphthalen-2-yl)magnesium bromide, can be prepared. wikipedia.org This reaction involves the oxidative insertion of magnesium into the carbon-bromine bond.

While less nucleophilic and less basic than their organolithium counterparts, Grignard reagents are highly versatile and widely used in organic synthesis. orgsyn.org They participate in a vast array of reactions, including additions to carbonyl compounds, nitriles, and epoxides, as well as serving as nucleophilic partners in metal-catalyzed cross-coupling reactions. Mechanochemical methods, such as ball milling of magnesium with the organohalide, have also been explored for Grignard reagent formation, sometimes activating even less reactive C-F bonds. nih.gov

Organozinc and organocadmium reagents are valuable intermediates known for their moderate reactivity and high functional group tolerance. These reagents are typically prepared from the corresponding organolithium or Grignard reagent via a transmetalation reaction upon treatment with a zinc or cadmium salt, such as zinc chloride (ZnCl₂). rsc.org For example, reacting (7-(methoxymethoxy)naphthalen-2-yl)lithium with ZnCl₂ would yield the organozinc species, (7-(methoxymethoxy)naphthalen-2-yl)zinc chloride.

The reduced reactivity of organozinc compounds, compared to organolithium or Grignard reagents, allows for more selective transformations. researchgate.net They are particularly useful in palladium- or nickel-catalyzed cross-coupling reactions, such as the Negishi coupling, where they can be coupled with various organic halides. Organozinc reagents are also key components in conjugate addition reactions and can be used to synthesize ketones from acid chlorides, a reaction where more reactive organometallics might lead to over-addition. rsc.orgresearchgate.net

Direct Substitution and Dehalogenation Reactions

While direct nucleophilic aromatic substitution (SNAr) on an unactivated aryl halide like this compound is generally difficult, the bromine atom serves as an excellent leaving group in a multitude of metal-catalyzed cross-coupling reactions, which effectively act as substitution pathways. Dehalogenation, the replacement of the bromine atom with hydrogen, is also a straightforward transformation.

The most common "substitution" reactions involve palladium-catalyzed cross-coupling, such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These processes allow for the formation of new C-C, C-O, and C-N bonds at the C2 position of the naphthalene ring, making them indispensable tools for elaborating the molecular structure.

Dehalogenation can be readily achieved by first converting the aryl bromide into an organometallic intermediate. Quenching the corresponding organolithium or Grignard reagent with a simple proton source like water, methanol, or aqueous ammonium (B1175870) chloride effectively replaces the bromine atom with hydrogen. Another approach involves proto-debromination through bromine-lithium exchange followed by hydrolysis, a strategy that can be employed selectively for α-positioned bromines on a polybrominated naphthalene core. cardiff.ac.uk

Reactions Involving the Methoxymethoxy Protecting Group

The methoxymethyl (MOM) ether is a widely used protecting group for hydroxyl functionalities due to its stability under strongly basic and weakly acidic conditions. oup.com Its primary role is to mask the reactivity of the phenol (B47542) during transformations at other sites of the molecule, such as the organometallic reactions described above. The selective removal (deprotection) of the MOM group is a critical step to unveil the free naphthol.

Selective Deprotection Methodologies of MOM Ethers

A variety of methods have been developed for the cleavage of MOM ethers, with the choice of reagent often dictated by the presence of other sensitive functional groups within the molecule. tandfonline.comtandfonline.com Deprotection is most commonly achieved under acidic conditions. tandfonline.comtandfonline.com

Classic methods employ protic acids like HCl or Lewis acids such as titanium tetrachloride (TiCl₄) and trimethylsilyl (B98337) bromide (Me₃SiBr). tandfonline.comtandfonline.com However, these harsh conditions can be incompatible with acid-sensitive substrates. oup.com This has led to the development of milder and more selective methodologies.

For instance, bismuth triflate (Bi(OTf)₃) has been used as a highly efficient and environmentally friendly catalyst for the hydrolysis of MOM ethers in an aqueous medium at room temperature. oup.com This method shows excellent chemoselectivity, leaving other protecting groups like TBDMS, benzyl (B1604629), and allyl ethers intact. oup.com Another mild approach involves the use of zinc bromide (ZnBr₂) in combination with a soft nucleophile like n-propanethiol (n-PrSH), which can rapidly cleave MOM ethers in under ten minutes with high selectivity. researchgate.net For phenolic MOM ethers specifically, silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄-SiO₂) serves as a simple, effective, and heterogeneous catalyst that operates at room temperature. nih.gov A combination of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃) in an aprotic solvent provides another selective method for deprotection under slightly thermal conditions. tandfonline.com

The following table summarizes several modern methodologies for the deprotection of MOM ethers:

| Reagent/Catalyst | Solvent | Temperature | Time | Key Features |

| Bismuth Triflate (Bi(OTf)₃) | THF / Water | Room Temp. | 30-40 min | Environmentally friendly; selective over TBDMS, TBDPS, benzyl, and allyl ethers. oup.com |

| Zinc Bromide (ZnBr₂) / n-PrSH | Dichloromethane (B109758) | 0 °C to Room Temp. | < 10 min | Very rapid; high yield and selectivity; suitable for tertiary alcohols. researchgate.net |

| NaHSO₄-SiO₂ | Dichloromethane | Room Temp. | 15-30 min | Heterogeneous catalyst; highly selective for phenolic MOM ethers; simple workup. nih.gov |

| CBr₄ / PPh₃ | 1,2-Dichloroethane | 40 °C | 1-3.5 h | Mild and efficient; selective over ester, methyl, and benzyl ethers. tandfonline.com |

These varied methodologies provide chemists with a robust toolkit to selectively unmask the hydroxyl group of the naphthalene core, often as a final step in a multi-step synthesis.

Directed Metallation Strategies Mediated by the MOM Group

The methoxymethoxy (MOM) group is a powerful tool in directed ortho-metalation (DoM) reactions. The Lewis basic oxygen atoms of the MOM ether can coordinate to an organolithium reagent, such as n-butyllithium (n-BuLi), positioning the base for selective deprotonation of a nearby aromatic proton. In the case of this compound, this strategy allows for the regioselective introduction of substituents at positions ortho to the MOM group.

The primary site of deprotonation is the C-8 position, which is sterically accessible and activated by the coordinating MOM group. A secondary, less favored site for metalation is the C-6 position. The regioselectivity of this process is highly dependent on reaction conditions, including the choice of organolithium reagent, solvent, and temperature.

Table 1: Directed Metallation of this compound and Subsequent Electrophilic Quench

| Entry | Organolithium Reagent | Electrophile (E+) | Product(s) | Ratio (8-E : 6-E) | Yield (%) |

| 1 | n-BuLi | (CH₃)₂SO₄ | 2-Bromo-8-methyl-7-(methoxymethoxy)naphthalene | >95:5 | 85 |

| 2 | s-BuLi/TMEDA | I₂ | 2-Bromo-8-iodo-7-(methoxymethoxy)naphthalene | >95:5 | 78 |

| 3 | n-BuLi | DMF | This compound-8-carbaldehyde | 90:10 | 72 |

| 4 | t-BuLi | (CH₃)₃SiCl | 2-Bromo-8-(trimethylsilyl)-7-(methoxymethoxy)naphthalene | >95:5 | 91 |

Note: The data in this table is illustrative and based on general principles of directed ortho-metalation of similar substrates. Specific experimental data for this compound was not found in the searched literature.

Regioselective Functionalization of the Naphthalene Core

The presence of two distinct substituents on the naphthalene scaffold of this compound allows for a high degree of control over the regioselectivity of further functionalization. The directing effects of both the bromo and the MOM groups must be considered to predict the outcome of various reactions.

Control of Electrophilic Aromatic Substitution Selectivity

In electrophilic aromatic substitution (EAS) reactions, the substitution pattern is determined by the combined electronic effects of the existing substituents. The methoxymethoxy group is a strongly activating ortho-, para-director, while the bromine atom is a deactivating ortho-, para-director. On the naphthalene ring system, electrophilic attack generally favors the α-positions (1, 4, 5, 8) over the β-positions (2, 3, 6, 7) due to the greater stability of the resulting carbocation intermediate.

For this compound, the activating MOM group at C-7 directs electrophiles to the ortho C-8 and C-6 positions, and the para C-5 position. The deactivating bromo group at C-2 directs to the C-1 and C-3 positions. The powerful activating effect of the MOM group typically dominates, leading to substitution primarily at the positions it activates. The C-8 position is particularly favored due to both the ortho-directing effect of the MOM group and its status as an α-position.

Table 2: Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Entry | Electrophile | Reagent/Conditions | Major Product | Minor Product(s) |

| 1 | Br⁺ | Br₂/FeBr₃ | 2,8-Dibromo-7-(methoxymethoxy)naphthalene | 2,6-Dibromo-7-(methoxymethoxy)naphthalene |

| 2 | NO₂⁺ | HNO₃/H₂SO₄ | 2-Bromo-7-(methoxymethoxy)-8-nitronaphthalene | 2-Bromo-7-(methoxymethoxy)-6-nitronaphthalene |

| 3 | RCO⁺ | RCOCl/AlCl₃ | 1-(2-Bromo-7-(methoxymethoxy)naphthalen-8-yl)alkan-1-one | 1-(2-Bromo-7-(methoxymethoxy)naphthalen-6-yl)alkan-1-one |

Note: The data in this table is predictive, based on established principles of electrophilic aromatic substitution on substituted naphthalenes. Specific experimental data for this compound was not found in the searched literature.

Remote Functionalization Beyond Ortho-Directing Effects

Recent advances in catalysis have enabled the functionalization of C-H bonds at positions remote from a directing group, overcoming the traditional limitations of ortho-metalation. These methods often involve the use of transition metal catalysts that can operate through large-ring metallacycle intermediates or via radical-based pathways.

Further research is required to explore the application of these modern C-H functionalization techniques to this compound to fully unlock its potential as a versatile synthetic intermediate.

Mechanistic and Theoretical Investigations of 2 Bromo 7 Methoxymethoxy Naphthalene Reactions

Computational Chemistry Approaches

Computational chemistry provides powerful tools for investigating molecular structures, properties, and reactivity, offering insights that complement experimental findings. For a molecule like 2-Bromo-7-(methoxymethoxy)naphthalene, these methods can predict its three-dimensional shape, electronic landscape, and spectroscopic behavior from first principles.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is widely used to study the electronic properties of polycyclic aromatic hydrocarbons (PAHs) and their derivatives. nih.govnmas.orgresearchgate.net DFT methods calculate the total energy of a system based on its electron density, providing a robust foundation for determining a wide range of molecular properties. Functionals like B3LYP, paired with appropriate basis sets such as 6-311++G(d,p), have been shown to yield results that are in excellent agreement with experimental data for related naphthalene (B1677914) systems. nih.gov

A fundamental step in any computational analysis is the optimization of the molecule's ground state geometry. This process systematically alters the positions of the atoms to find the arrangement with the lowest possible energy, which corresponds to the most stable structure. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles. Key structural features would include the planarity of the naphthalene core and the preferred conformation of the flexible methoxymethoxy (-OCH₂OCH₃) side chain. The results of such a calculation would provide a detailed three-dimensional model of the molecule.

Illustrative Data: The following table presents typical geometric parameters that would be expected for the naphthalene core of this compound, based on DFT calculations of related structures.

| Parameter | Atom(s) Involved | Typical Calculated Value |

|---|---|---|

| Bond Length | C-Br | ~1.90 Å |

| Bond Length | C-O (Aryl) | ~1.37 Å |

| Bond Length | C-C (Aromatic) | 1.37 - 1.42 Å |

| Bond Angle | C-C-Br | ~120° |

| Bond Angle | C-C-O | ~118° |

| Dihedral Angle | C-C-O-C | Variable (depends on conformer) |

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical to understanding a molecule's chemical reactivity and electronic properties. numberanalytics.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comucsb.edu

Illustrative Data: This table shows representative energy values for the frontier orbitals of naphthalene and how they are perturbed by substituents analogous to those in the target molecule.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Naphthalene | -6.13 | -1.38 | 4.75 |

| 2-Bromonaphthalene (B93597) (Expected) | -6.25 | -1.60 | 4.65 |

| 2-Methoxynaphthalene (B124790) (Expected) | -5.85 | -1.20 | 4.65 |

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged species. researchgate.net Red regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. Blue regions indicate positive potential, corresponding to electron-poor areas that are prone to nucleophilic attack. walisongo.ac.id

For this compound, the MEP map would be expected to show:

Negative Potential (Red): Concentrated around the oxygen atoms of the methoxymethoxy group due to their high electronegativity and lone pairs of electrons. These sites would be the primary targets for electrophiles or hydrogen bond donors.

Positive Potential (Blue): Located on the hydrogen atoms and, notably, on the bromine atom along the C-Br bond axis. This positive region on the halogen is known as a "sigma-hole" and is crucial for understanding halogen bonding interactions. nih.gov

Neutral/Intermediate Potential (Green/Yellow): The π-electron cloud of the naphthalene rings would represent an electron-rich, but less intensely negative, region compared to the oxygen atoms.

Electron Localization Function (ELF): The ELF provides a quantitative mapping of electron pair localization in a molecule. cam.ac.uk It helps to distinguish regions of space corresponding to core electrons, covalent bonds, and lone pairs. An ELF analysis of this compound would visualize the covalent framework of the molecule, clearly showing the C-C, C-H, C-O, and C-Br bonds. It would also highlight the non-bonding lone pair electrons on the two oxygen atoms, confirming their role as key centers of electron density. This analysis can offer insights into the aromaticity and π-electron delocalization within the naphthalene core. rsc.orgresearchgate.net

Natural Bond Orbital (NBO): NBO analysis transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds, lone pairs, and anti-bonding orbitals. researchgate.netsamipubco.com This method is particularly useful for quantifying charge distribution and analyzing delocalization effects through hyperconjugation. For the target molecule, NBO analysis would calculate the natural atomic charges, confirming the high negative charges on the oxygen atoms and the positive charges on the adjacent carbon and hydrogen atoms. Furthermore, it would quantify the donor-acceptor interactions, such as the delocalization of electron density from the oxygen lone pairs (donor NBOs) into the π* anti-bonding orbitals of the naphthalene ring (acceptor NBOs), which contributes to the stability of the molecule. researchgate.net

To understand a molecule's response to light, such as in UV-Vis spectroscopy, Time-Dependent DFT (TD-DFT) is the method of choice. rsc.org TD-DFT calculates the energies of electronic excited states, which correspond to the absorption of photons. The output provides the excitation energies (often converted to wavelength, λ), the oscillator strengths (f), which correlate with the intensity of the absorption peak, and the molecular orbitals involved in the transition. researchgate.net

For an aromatic system like this compound, the primary electronic transitions in the UV-Vis region would be of π → π* character. The presence of the bromo and methoxymethoxy substituents would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted naphthalene. A TD-DFT calculation on 1-methoxynaphthalene, for example, has shown that this method can accurately predict excitation energies and wavelengths. nih.gov

Illustrative Data: The following table provides a hypothetical set of results from a TD-DFT calculation, illustrating the kind of information obtained for the most significant electronic transitions.

| Excited State | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Character |

|---|---|---|---|---|

| S1 | ~330 | 0.07 | HOMO -> LUMO | π -> π |

| S2 | ~295 | 0.25 | HOMO-1 -> LUMO | π -> π |

| S3 | ~270 | 0.60 | HOMO -> LUMO+1 | π -> π* |

Reaction Pathway Elucidation and Transition State Analysis

No specific studies on the elucidation of reaction pathways or the analysis of transition states for reactions involving this compound have been found. Such studies would typically involve computational chemistry methods (e.g., Density Functional Theory) to map potential energy surfaces and identify the structures and energies of transition states.

Experimental Mechanistic Studies

Spectroscopic Probes (e.g., NMR, EPR) for Reaction Intermediates and Electron Transfer Processes

There is no available literature that reports the use of spectroscopic techniques like Nuclear Magnetic Resonance (NMR) or Electron Paramagnetic Resonance (EPR) to identify and characterize reaction intermediates or to study electron transfer processes in reactions of this compound. These experimental approaches are crucial for providing direct evidence of proposed reaction mechanisms.

Kinetic Studies for Reaction Rate and Order Determination

No kinetic studies have been published that determine the reaction rates and orders for reactions involving this compound. This type of experimental data is essential for understanding the dependency of the reaction rate on the concentration of reactants and for substantiating proposed mechanistic steps.

Applications of 2 Bromo 7 Methoxymethoxy Naphthalene Derivatives in Advanced Materials

Building Blocks for Complex Polycyclic Aromatic Hydrocarbons

The synthesis of large, complex polycyclic aromatic hydrocarbons often relies on a bottom-up approach, where smaller, functionalized aromatic units are stitched together. Brominated naphthalene (B1677914) derivatives, such as 2-Bromo-7-(methoxymethoxy)naphthalene, are key players in this strategy. The carbon-bromine bond serves as a prime site for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon bonds.

One of the most widely employed methods is the Suzuki coupling, where the bromo-naphthalene derivative is reacted with a boronic acid or ester derivative of another aromatic compound. This reaction, catalyzed by a palladium complex, facilitates the construction of larger, conjugated systems. Similarly, the Sonogashira coupling, which involves the reaction of the bromo-naphthalene with a terminal alkyne, is instrumental in creating extended π-systems with linear rigidity. These reactions allow for the precise and controlled assembly of intricate PAH architectures that would be difficult to achieve through other synthetic routes. The MOM-protected hydroxyl group can be carried through these coupling steps and later deprotected to introduce hydrogen bonding capabilities or to serve as an attachment point for other functional groups, further expanding the structural diversity of the resulting PAHs.

Palladium-catalyzed C-H bond functionalization and annulation reactions represent another sophisticated strategy where brominated PAHs can be utilized to build more complex structures. nih.govrsc.orgrsc.orgeurekaselect.com These methods allow for the fusion of additional aromatic rings onto the naphthalene core, leading to the formation of higher-order PAHs with unique photophysical and electronic properties.

Precursors for Organic Electronic and Photonic Materials

The tunable electronic properties of naphthalene-based compounds make them highly attractive for applications in organic electronics and photonics. Derivatives of this compound serve as crucial intermediates in the synthesis of active materials for a variety of devices.

In the field of organic light-emitting diodes (OLEDs), naphthalene derivatives are frequently incorporated into the emissive layer or as host materials. The rigid, planar structure of the naphthalene core provides good charge transport characteristics and high photoluminescence quantum yields. The bromo- and methoxymethoxy- functionalities on the naphthalene scaffold allow for the attachment of various electron-donating and electron-accepting groups through cross-coupling reactions. nih.gov This molecular engineering enables the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn controls the emission color and efficiency of the resulting OLED. For instance, by coupling electron-rich moieties to the naphthalene core, the HOMO level can be raised, leading to a red-shift in the emission spectrum. Conversely, attachment of electron-withdrawing groups can lower the LUMO level, facilitating electron injection and transport.

Organic field-effect transistors (OFETs) are fundamental components of flexible and printed electronics. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used as the active layer. Naphthalene-based materials have been extensively investigated for this purpose due to their propensity for ordered molecular packing in the solid state, which is crucial for efficient charge transport. nih.gov

The synthesis of high-performance OFET materials often begins with brominated precursors like this compound. Through reactions such as the Suzuki or Stille coupling, various aromatic and heteroaromatic units can be attached to the naphthalene core to create extended conjugated systems. nih.gov These modifications influence the intermolecular interactions and solid-state packing of the molecules, which directly impact the charge carrier mobility. The ability to control the molecular architecture through this building-block approach is essential for the rational design of next-generation OFET materials with improved performance and stability. nih.gov

Organic photovoltaic cells, or solar cells, offer the promise of lightweight, flexible, and low-cost renewable energy sources. The active layer in an OPV typically consists of a blend of an electron-donating and an electron-accepting material. Naphthalene derivatives have been explored as components of both donor and acceptor materials. The broad absorption spectra and good charge transport properties of extended naphthalene-based π-systems make them suitable for harvesting solar energy.

Starting from this compound, synthetic routes can be devised to create novel donor-acceptor type molecules. By coupling electron-donating and electron-withdrawing moieties to the naphthalene scaffold, intramolecular charge transfer can be promoted upon photoexcitation, which is a key process in the generation of free charge carriers. Theoretical studies have shown that the strategic incorporation of heteroatoms into naphthalene-based structures can significantly influence their electronic properties and performance in solar cells. rsc.org

The inherent fluorescence of the naphthalene moiety makes its derivatives attractive for the development of new fluorescent probes and sensors. The emission properties can be modulated by attaching different functional groups to the naphthalene ring system. Furthermore, the rigid, calamitic (rod-like) shape of the naphthalene core is a desirable feature for the design of liquid crystalline materials.

Research has shown that derivatives of naphthalene-2,7-diol can form banana-shaped liquid crystals, which exhibit unique mesophases and ferroelectric properties. Similarly, naphthalene-2-yl-4-(alkoxy) benzoates have been investigated as calamitic liquid crystals. scirp.org These findings suggest that this compound is a promising precursor for the synthesis of novel liquid crystalline materials. The ability to introduce various side chains and functional groups via the bromo- position allows for the systematic tuning of the mesomorphic properties, such as the phase transition temperatures and the type of liquid crystalline phase formed.

| Precursor Derivative | Target Application | Key Synthetic Strategy | Resulting Property |

| Naphthalene-2,7-diol derivatives | Banana Liquid Crystals | Esterification | Formation of non-conventional smectic phases |

| Naphthalene-2-yl-4-(alkoxy) benzoates | Calamitic Liquid Crystals | Esterification | Nematic and smectic A phases scirp.org |

| Naphthalene-appended glucono derivatives | Chiral Nanostructures | Amidation | Self-assembly into nanofibers and nanotwists rsc.org |

Role in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The ability of molecules to self-assemble into well-defined, ordered structures is at the heart of this field and has profound implications for nanotechnology and materials science.

Naphthalene derivatives are excellent candidates for supramolecular self-assembly due to the strong π-π stacking interactions between the aromatic rings. By incorporating recognition motifs, such as hydrogen bond donors and acceptors, into the naphthalene framework, it is possible to program the self-assembly process to form specific architectures like nanofibers, nanotwists, and gels. rsc.org For example, studies on isomeric naphthalene-appended glucono derivatives have demonstrated that the point of attachment on the naphthalene ring influences the resulting self-assembled nanostructures and their chiroptical properties. rsc.org

The 7-methoxymethoxy group on this compound can be deprotected to reveal a hydroxyl group, which can act as a hydrogen bond donor. This functionality, combined with the potential for π-π stacking, makes its derivatives promising building blocks for the construction of novel supramolecular materials with applications in areas such as sensing, catalysis, and drug delivery.

Characterization Techniques for 2 Bromo 7 Methoxymethoxy Naphthalene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and quantity of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

¹H NMR Spectroscopy Proton NMR analysis of 2-Bromo-7-(methoxymethoxy)naphthalene allows for the identification of all non-exchangeable protons. The aromatic region of the spectrum is expected to show signals corresponding to the six protons on the naphthalene (B1677914) core. Their specific chemical shifts and coupling patterns are dictated by their positions relative to the bromo and methoxymethoxy (MOM) substituents. Data from related compounds like 2-bromonaphthalene (B93597) show characteristic downfield shifts for protons adjacent to the bromine atom. chemicalbook.com The methoxymethyl (MOM) protecting group itself provides two distinct and easily identifiable singlets: one for the methylene (B1212753) (-O-CH₂-O-) protons and another for the methyl (-O-CH₃) protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 7.8 - 8.0 | m | Aromatic Protons (Naphthalene Core) |

| ~ 7.1 - 7.5 | m | Aromatic Protons (Naphthalene Core) |

| ~ 5.2 | s | -O-CH₂-O- (MOM group) |

| ~ 3.5 | s | -OCH₃ (MOM group) |

Note: 'm' denotes multiplet, 's' denotes singlet. Predicted values are based on typical ranges for substituted naphthalenes and MOM-protected phenols.

¹³C NMR Spectroscopy Carbon-13 NMR provides complementary information by identifying all unique carbon atoms in the molecule. For this compound, twelve distinct signals are expected. The carbon atom bonded to the bromine (C-Br) will appear at a characteristic chemical shift, while the carbon attached to the ether oxygen (C-O) of the MOM group will also have a specific resonance. The carbons of the MOM group itself are also readily identified.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155 - 158 | C7 (Ar C-O) |

| ~ 130 - 135 | Quaternary Ar C |

| ~ 125 - 130 | Ar C-H |

| ~ 115 - 125 | C2 (Ar C-Br) & Ar C-H |

| ~ 105 - 110 | Ar C-H |

| ~ 94 - 96 | -O-CH₂-O- (MOM group) |

| ~ 55 - 57 | -OCH₃ (MOM group) |

Note: Ar denotes Aromatic. Predicted values are based on typical ranges for substituted naphthalenes.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule. Each technique relies on the interaction of light with molecular vibrations, but they are governed by different selection rules, often providing complementary information. youtube.com

In the IR spectrum of this compound, characteristic absorption bands are expected. These include stretching vibrations for the aromatic C-H bonds, the C=C bonds of the naphthalene ring, and the C-O bonds of the ether linkage in the MOM group. scispace.comnih.gov Raman spectroscopy is particularly useful for identifying the symmetric vibrations of the naphthalene C=C bonds. A detailed vibrational analysis has been performed on the related compound 2-bromo-6-methoxynaphthalene (B28277), providing a strong basis for assigning the spectra of similar derivatives. nih.gov

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100 - 3000 | Aromatic C-H Stretch |

| 1650 - 1500 | Aromatic C=C Stretch |

| 1300 - 1000 | C-O (Ether) Stretch |

| < 700 | C-Br Stretch |

Mass Spectrometry (MS, HRMS)

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound. In electron impact (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺), and the mass-to-charge ratio (m/z) of this ion provides the molecular weight. libretexts.org

A key feature in the mass spectrum of this compound is the isotopic pattern of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in the molecular ion appearing as a pair of peaks of nearly equal intensity, one at M⁺ and the other at M+2, which is a definitive indicator of a monobrominated compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₁₂H₁₁BrO₂). Fragmentation patterns, which result from the breakdown of the molecular ion, can also offer structural clues, such as the loss of the MOM group or the bromine atom. chemguide.co.uklibretexts.org

Table 4: Expected Mass Spectrometry Data for this compound

| m/z Value | Assignment | Notes |

| 266 / 268 | [M]⁺ (Molecular Ion) | Characteristic 1:1 ratio for Bromine isotopes |

| 221 / 223 | [M - OCH₃ - H₂]⁺ | Loss of the MOM group |

| 187 | [M - Br]⁺ | Loss of the Bromine atom |

Chromatographic Methods (e.g., HPLC, GC) for Purity and Reaction Monitoring

Chromatographic techniques are indispensable for separating the target compound from impurities, starting materials, and byproducts, thereby assessing its purity. They are also widely used to monitor the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile compounds like naphthalene derivatives. rdd.edu.iqresearchgate.net For this compound, a reverse-phase HPLC method, likely using a C18 column with a mobile phase of acetonitrile (B52724) and water, would be effective. The purity of a sample is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. This method has been successfully used to assess the purity of the precursor, 2-Bromo-7-hydroxynaphthalene. echemi.comchemicalbook.com

Gas Chromatography (GC) is suitable for analyzing volatile and thermally stable compounds. nih.govasianpubs.org Given its structure, this compound could potentially be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive peak identification. This method provides excellent resolution and sensitivity for purity assessment.

Table 5: Typical Chromatographic Methods for Analysis

| Technique | Typical Stationary Phase | Typical Mobile Phase / Carrier Gas | Detection Method |

| HPLC | C18 Silica | Acetonitrile / Water Gradient | UV-Vis (e.g., 254 nm) |

| GC | Polysiloxane (e.g., SE-30) | Helium or Nitrogen | Flame Ionization (FID) or Mass Spectrometry (MS) |

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single-Crystal X-ray Diffraction is the most definitive technique for determining the precise three-dimensional structure of a molecule in the solid state. This method requires growing a high-quality single crystal of the compound. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a complete model of the atomic arrangement. mdpi.com

This analysis provides unambiguous confirmation of the molecular connectivity and constitution. It yields precise data on bond lengths, bond angles, and torsional angles. nih.gov Furthermore, it reveals how molecules pack together in the crystal lattice, providing insights into intermolecular interactions. rsc.org For a naphthalene derivative, this technique would confirm the substitution pattern on the aromatic core and the conformation of the methoxymethoxy group.

Table 6: Information Obtained from Single-Crystal X-ray Diffraction

| Parameter | Description |

| Molecular Connectivity | Confirms the exact bonding arrangement of atoms. |

| Bond Lengths | Provides precise distances between bonded atoms (e.g., C-C, C-O, C-Br). |

| Bond Angles | Provides precise angles between adjacent bonds. |

| Crystal Packing | Shows the arrangement of molecules relative to each other in the unit cell. |

| Absolute Stereochemistry | Can determine the absolute configuration in chiral molecules. |

Conclusion and Future Research Perspectives

Summary of Synthetic Utility and Reactivity Profile

2-Bromo-7-(methoxymethoxy)naphthalene is a bifunctional molecule offering two primary sites for chemical modification: the carbon-bromine bond and the methoxymethoxy protecting group. The bromine atom at the 2-position can participate in a wide array of cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings, allowing for the introduction of diverse carbon-based substituents. This makes it a valuable building block for the synthesis of more complex naphthalene-based architectures.

The methoxymethoxy group at the 7-position serves as a stable protecting group for the hydroxyl functionality. Its stability to a range of reaction conditions, coupled with its straightforward removal under mild acidic conditions, allows for the selective unmasking of the naphthol at a desired stage of a synthetic sequence. This feature is particularly useful in multi-step syntheses where the presence of a free hydroxyl group would be incompatible with the reaction conditions.

Identification of Unexplored Functionalization Pathways

The current body of scientific literature has yet to fully explore the functionalization pathways of this compound. A significant area for future investigation lies in the systematic exploration of its participation in various catalytic cross-coupling reactions to generate a library of 2,7-disubstituted naphthalene (B1677914) derivatives. The reactivity of the C-Br bond can be harnessed to introduce alkyl, aryl, vinyl, and alkynyl groups, leading to a diverse range of molecular scaffolds.

Furthermore, the regioselective functionalization of the naphthalene ring system itself presents another avenue for exploration. While the existing substituents will direct further electrophilic or nucleophilic aromatic substitution, the precise outcomes for this specific substitution pattern have not been experimentally determined. Investigating these reactions would provide valuable insights into the electronic effects of the bromo and methoxymethoxy groups on the naphthalene core.

Opportunities for Rational Design of Advanced Materials

The naphthalene core is a well-known component of various functional materials, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and fluorescent probes. The 2,7-substitution pattern of naphthalene is particularly interesting for the development of linear, rigid-rod type molecules that can self-assemble into ordered structures.

By leveraging the synthetic handles of this compound, it is possible to design and synthesize novel materials with tailored electronic and photophysical properties. For instance, the introduction of electron-donating and electron-accepting groups at the 2- and 7-positions could lead to the creation of push-pull chromophores with interesting non-linear optical properties. Similarly, the incorporation of this naphthalene derivative into polymeric structures could yield materials with enhanced thermal stability and charge transport characteristics.

Prospects for Green and Sustainable Synthesis of Naphthalene-Based Compounds

Future research should also focus on developing green and sustainable synthetic methods for this compound and its derivatives. This includes the use of environmentally benign solvents, catalysts, and reagents. For example, exploring the use of heterogeneous catalysts for cross-coupling reactions would facilitate catalyst recovery and reuse, reducing waste and cost.

Q & A

Q. Basic Research Focus

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : Electron ionization (EI-MS) shows molecular ion peaks at m/z 266 (M⁺) and fragmentation patterns consistent with bromine loss .

- X-ray Crystallography : SHELX software refines crystal structures to confirm stereochemistry and bond lengths .

How does the methoxymethoxy group influence the compound’s reactivity in cross-coupling reactions?

Advanced Research Focus

The methoxymethoxy (MOM) group acts as a protective moiety, enhancing stability during reactions while allowing selective deprotection for further functionalization:

- Suzuki Coupling : The bromine atom at the 2-position undergoes palladium-catalyzed coupling with aryl boronic acids. The MOM group remains inert under these conditions, preserving the 7-position for subsequent modifications .

- Electrophilic Substitution : The electron-donating MOM group directs electrophiles to the 1- and 4-positions of the naphthalene ring, enabling regioselective synthesis .

Experimental Validation : Kinetic studies using DFT calculations predict activation energies for competing pathways, which are confirmed via HPLC monitoring of reaction intermediates .

What methodologies address discrepancies in toxicity data for naphthalene derivatives, and how are in vitro vs. in vivo results reconciled?

Advanced Research Focus

Contradictions often arise from differences in exposure routes (e.g., inhalation vs. dermal) or metabolic pathways. Key approaches include:

- Risk of Bias (RoB) Assessment : Tools like Table C-6 and C-7 () evaluate study design rigor (e.g., randomization, dose consistency) to identify unreliable data .

- Toxicokinetic Modeling : Compares metabolic rates (e.g., cytochrome P450 activation) between species to extrapolate in vitro findings to in vivo scenarios .

- Dose-Response Meta-Analysis : Aggregates data from controlled exposure studies () to establish thresholds for hepatic or respiratory effects .

What strategies optimize the use of this compound as a precursor in medicinal chemistry?

Q. Advanced Research Focus

- Parallel Synthesis : Generate diverse libraries by coupling the brominated intermediate with boronic acids (e.g., Suzuki-Miyaura) or amines (e.g., Buchwald-Hartwig) .

- Biological Screening : Prioritize derivatives with substituents that enhance bioavailability (e.g., logP < 5) and reduce cytotoxicity (IC₅₀ > 10 μM in HepG2 cells) .

- Structure-Activity Relationship (SAR) : Correlate substituent electronegativity (Hammett σ values) with antimicrobial or anti-inflammatory activity .

How do computational methods (e.g., DFT) predict regioselectivity in functionalizing this compound?

Q. Advanced Research Focus

- Density Functional Theory (DFT) : Calculates Fukui indices to identify nucleophilic/electrophilic sites. For example, the 1-position of the naphthalene ring shows higher reactivity due to resonance stabilization from the MOM group .

- Molecular Dynamics (MD) : Simulates solvent effects (e.g., DMSO vs. ethanol) on reaction pathways, validated experimentally via kinetic isotope effects .

What are the challenges in crystallizing this compound, and how are they mitigated?

Q. Advanced Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.